(R)-2-Bromo-2-(4-chlorophenyl)acetonitrile: Structural & Stereochemical Guide
(R)-2-Bromo-2-(4-chlorophenyl)acetonitrile: Structural & Stereochemical Guide
This guide details the structural characteristics, stereochemical assignment, synthetic pathways, and application profile of (R)-2-Bromo-2-(4-chlorophenyl)acetonitrile , a specialized chiral building block in medicinal chemistry.[1]
[1]
CAS Number: 1217621-29-8 (Specific to (R)-isomer)
Molecular Formula: C
Introduction
(R)-2-Bromo-2-(4-chlorophenyl)acetonitrile is a bifunctional chiral intermediate characterized by a benzylic bromide and a nitrile group attached to a stereogenic center.[1] It serves as a critical electrophile in the asymmetric synthesis of pharmaceutical agents, particularly those requiring the introduction of a 4-chlorophenylglycine-like motif via nucleophilic substitution.[1]
Unlike its achiral or racemic counterparts, the (R)-enantiomer offers a defined 3D scaffold, essential for ensuring the biological activity of downstream APIs (Active Pharmaceutical Ingredients), such as cathepsin inhibitors or specific kinase inhibitors where the spatial arrangement of the para-chlorophenyl group dictates binding affinity.
Stereochemical Analysis
The absolute configuration of the molecule is defined by the Cahn-Ingold-Prelog (CIP) priority rules.[1] The stereogenic center is the benzylic carbon (
CIP Priority Assignment
To determine the configuration, substituents are ranked by atomic number (Z) of the atom directly attached to the chiral center.
-
-Br (Bromine): Z = 35.[1] Priority 1 .
-
-CN (Cyano) vs. -C
H Cl (Aryl):-
Cyano Group (-C≡N): The carbon is bonded to Nitrogen.[1] By the rule of phantom atoms for multiple bonds, this carbon is treated as being bonded to three Nitrogens (
). -
Aryl Group (-Ph): The ipso-carbon is bonded to two aromatic carbons (
).[1] -
Comparison: Nitrogen (
) > Carbon ( ).[1] Therefore, -CN > -C H Cl .[1] Priority 2 .
-
-
-C
H Cl (4-Chlorophenyl): Priority 3 . -
-H (Hydrogen): Z = 1.[1] Priority 4 .
Configuration (R):
With the lowest priority group (-H) oriented away from the viewer, the sequence 1 (-Br)
Figure 1: CIP Priority assignment for (R)-2-Bromo-2-(4-chlorophenyl)acetonitrile.
Synthetic Pathways & Stereocontrol
Direct asymmetric bromination of 4-chlorophenylacetonitrile is synthetically challenging due to the lability of the
Synthesis from Chiral Cyanohydrins (Inversion Strategy)
This route leverages the high enantiopurity of enzymatically derived cyanohydrins.
Protocol Logic:
-
Precursor Synthesis: (S)-4-chloromandelonitrile is generated via the asymmetric addition of HCN to 4-chlorobenzaldehyde, catalyzed by (S)-hydroxynitrile lyase (HNL).[1]
-
Bromination (SN2 Inversion): The hydroxyl group is converted to a bromide using Phosphorus Tribromide (PBr
). This step typically proceeds via an SN2 mechanism, resulting in the inversion of configuration from (S) to (R).
Step-by-Step Protocol:
-
Preparation: Dissolve (S)-2-hydroxy-2-(4-chlorophenyl)acetonitrile (1.0 eq) in anhydrous Dichloromethane (DCM) or Toluene under N
atmosphere. Cool to 0°C.[1] -
Addition: Add PBr
(0.4 eq) dropwise. The stoichiometry is critical; excess PBr can lead to side reactions. -
Reaction: Stir at 0°C to Room Temperature (RT) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1]
-
Quench: Pour the mixture onto crushed ice/NaHCO
solution to neutralize HBr byproducts. -
Isolation: Extract with DCM, dry over MgSO
, and concentrate in vacuo. -
Purification: Rapid filtration through a silica plug (neutralized with 1% Et
N) is recommended to prevent racemization on acidic silica.[1]
Stereochemical Outcome:
-
Start: (S)-Alcohol
-
Mechanism: SN2 (Backside attack of Br
on the protonated phosphite intermediate).[1]
Figure 2: Synthetic route via chiral cyanohydrin inversion.[1]
Reactivity & Applications
The (R)-bromide is a "chiral electrophile."[1] Its primary utility lies in Nucleophilic Substitution (SN2) reactions to create Carbon-Heteroatom bonds (C-N, C-S, C-O) with inversion of configuration, yielding (S)-products.[1]
Key Transformations
-
Amination: Reaction with primary/secondary amines yields chiral
-aminonitriles, precursors to non-natural amino acids (e.g., 4-chlorophenylglycine derivatives).[1] -
Thioetherification: Reaction with thiols creates intermediates for anti-platelet or anti-inflammatory agents.[1]
| Reaction Type | Nucleophile | Product Configuration | Application |
| SN2 Substitution | R-NH | (S)-Aminonitrile | Kinase Inhibitors |
| SN2 Substitution | R-SH (Thiols) | (S)-Thionitrile | Bioactive Sulfides |
| Hydrolysis | H | (R)-Bromoacid | Chiral Building Block |
Stability & Racemization Risk[1]
-
Acidity: The
-proton is significantly acidified by the electron-withdrawing Nitrile, Bromine, and Phenyl groups.[1] -
Base Sensitivity: Weak bases (e.g., Et
N, K CO ) can deprotonate the -carbon, leading to a planar enolate and subsequent racemization .[1] -
Handling: Reactions must be conducted under strictly controlled conditions (non-basic or using sterically hindered bases) to preserve optical purity.[1]
Analytical Profiling
Verification of the (R)-enantiomer requires specific chiral analytical techniques.
Chiral HPLC Method (Representative)
-
Column: Chiralcel OD-H or AD-H (Daicel).[1]
-
Mobile Phase: Hexane : Isopropanol (90:10 to 98:2).[1]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV @ 254 nm (strong absorption due to chlorophenyl ring).[1]
-
Expected Result: Baseline separation of (R) and (S) enantiomers.
Physical Properties[1][4]
-
State: White to pale yellow solid.[1]
-
Melting Point: Typically 45–50°C (Racemate is often lower; pure enantiomers may have distinct crystalline packing).[1]
-
Solubility: Soluble in DCM, THF, EtOAc; insoluble in water.
Safety & Handling
-
Lachrymator: Like most
-haloacetonitriles, this compound is a potent lachrymator (tear gas agent).[1] Handle only in a functioning fume hood. -
Toxicity: Liberates HCN upon metabolism or hydrolysis.[1] Treat as a cyanide source.[1][3]
-
Storage: Store at 2–8°C under inert gas (Argon) to prevent hydrolysis or oxidative degradation.
References
-
Chemical Structure & Identifiers: PubChem. 2-(2-bromo-4-chlorophenyl)acetonitrile (Compound Summary).[1][4][5]Link (Note: Verify specific isomer CAS 1217621-29-8 in commercial catalogs).[1]
-
Synthetic Methodology (Cyanohydrins): Organic Syntheses, Coll. Vol. 10, p. 355 (2004). Enzymatic Synthesis of (S)-Cyanohydrins.Link[1]
-
Stereochemical Inversion (PBr3): Smith, J. G., & Fieser, M. Fieser and Fieser's Reagents for Organic Synthesis. Wiley.[1] (General reference for PBr3 mechanism).
-
Supplier Data (CAS Verification): ChemicalRegister. (R)-2-Bromo-2-(4-chlorophenyl)acetonitrile Suppliers.Link[1][2]
Sources
- 1. Npc122678 | C24H22O8 | CID 34059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-2-Bromo-2-(4-chlorophenyl)acetonitrile (CAS No. 1217621-29-8) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 52864-54-7 | 2-(2-Bromo-4-chlorophenyl)acetonitrile - AiFChem [aifchem.com]
- 5. PubChemLite - 2-bromo-2-(4-chlorophenyl)acetonitrile (C8H5BrClN) [pubchemlite.lcsb.uni.lu]
